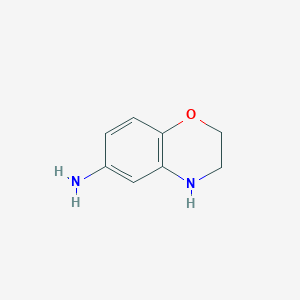

3,4-Dihydro-2H-1,4-benzoxazin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUGDGRIYQQKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462905 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26011-57-4 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3,4-Dihydro-2H-1,4-benzoxazin-6-amine, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug development. It details established synthetic routes, including the widely employed reduction of a nitro precursor, and explores modern catalytic approaches. Each pathway is discussed with a focus on the underlying chemical principles, experimental considerations, and practical insights to ensure scientific integrity and reproducibility. The guide includes detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate a thorough understanding of the synthesis of this important scaffold.

Introduction: The Significance of the 3,4-Dihydro-2H-1,4-benzoxazine Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 6-amino substituted analogue, this compound, is a particularly valuable building block, serving as a crucial precursor for the synthesis of more complex molecules with therapeutic potential. Its primary amine functionality provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel drug candidates.

This guide will focus on the most reliable and efficient methods for the preparation of this key intermediate, providing both foundational knowledge and advanced perspectives on its synthesis.

The Principal Synthetic Pathway: A Two-Step Approach

The most common and well-established route to this compound is a two-step sequence commencing with the formation of the benzoxazine ring system, followed by the reduction of a nitro group at the 6-position.

Diagram of the Principal Synthetic Pathway:

Caption: The primary two-step synthesis of the target amine.

Step 1: Synthesis of the Precursor, 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine

The initial and critical step in this pathway is the construction of the benzoxazine ring with a nitro group at the desired position. This is typically achieved through the reaction of 2-amino-4-nitrophenol with a two-carbon electrophile, most commonly 1,2-dibromoethane.

Reaction Mechanism: The synthesis proceeds via a tandem nucleophilic substitution. The phenoxide, formed by deprotonation of the hydroxyl group of 2-amino-4-nitrophenol under basic conditions, acts as the initial nucleophile, displacing one of the bromide ions from 1,2-dibromoethane. This is followed by an intramolecular nucleophilic attack by the amino group on the resulting alkyl bromide, leading to the closure of the six-membered benzoxazine ring.

Starting Material Synthesis: Preparation of 2-Amino-4-nitrophenol

A reliable and scalable synthesis of the starting material, 2-amino-4-nitrophenol, involves the selective reduction of 2,4-dinitrophenol.[2][3]

Experimental Protocol: Synthesis of 2-Amino-4-nitrophenol [2]

-

Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

-

Reagent Addition: With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia (28%). Heat the mixture to 85°C.

-

Reduction: Once the temperature reaches 85°C, turn off the heat and allow the mixture to cool to 70°C. At this point, add 700 g (5.4 moles) of 60% fused sodium sulfide in approximately 100 g portions at 5-minute intervals. The temperature of the reaction should be maintained between 80-85°C, using external cooling if necessary.

-

Work-up and Purification: After the addition is complete, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a pre-heated Büchner funnel. Cool the filtrate overnight to induce crystallization. Collect the crude product by filtration and dissolve it in 1.5 L of boiling water. Acidify the solution with glacial acetic acid (approximately 100 mL). Add 10 g of activated charcoal (Norit), heat the solution, and filter it while hot. Cool the filtrate to 20°C to obtain the purified 2-amino-4-nitrophenol.

-

Yield: 160–167 g (64–67%).

-

Characterization: Melting point: 140–142°C.

Experimental Protocol: Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine

-

Reaction Setup: To a solution of 2-amino-4-nitrophenol in a suitable solvent such as acetone, add a base like potassium carbonate.

-

Cyclization: Add 1,2-dibromoethane to the mixture and reflux for an extended period (e.g., 3 days).[1]

-

Work-up and Purification: After cooling, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over a suitable drying agent (e.g., MgSO4), and concentrate it to obtain the crude product. Purify the product by column chromatography on silica gel.

Step 2: Reduction of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine

The final step in this pathway is the reduction of the nitro group to the corresponding primary amine. Several methods are available for this transformation, each with its own advantages in terms of chemoselectivity, reaction conditions, and scalability.

Diagram of Reduction Methods:

Caption: Common methods for the reduction of the nitro group.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[4]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

-

Reaction Setup: Dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in a suitable solvent such as methanol or ethanol. Add a catalytic amount of 10% Pd/C.

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the desired this compound.

Table 1: Comparison of Reduction Methods

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂/Pd/C | H₂ (1-3 atm), Pd/C, MeOH or EtOH, RT | Clean reaction, high yield, easy work-up | Requires specialized hydrogenation equipment, potential for side reactions with other reducible functional groups |

| Fe/AcOH | Fe powder, Acetic Acid, EtOH/H₂O, Reflux | Inexpensive, tolerates some functional groups | Can be slow, work-up can be challenging due to iron salts |

| SnCl₂·2H₂O | SnCl₂·2H₂O, EtOH, Reflux | Mild conditions, good for substrates with acid-sensitive groups | Stoichiometric amounts of tin salts are required, leading to significant waste |

Chemical reduction methods offer an alternative to catalytic hydrogenation and can be more practical for laboratories not equipped for high-pressure reactions.

Experimental Protocol: Reduction with Iron in Acetic Acid [3]

-

Reaction Setup: To a solution of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in a mixture of ethanol and acetic acid, add iron powder.

-

Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete.

-

Work-up: Cool the reaction mixture and dilute it with water. Neutralize the solution with an aqueous base (e.g., NaOH) to a pH of 8. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate to yield the product.

Experimental Protocol: Reduction with Tin(II) Chloride Dihydrate [5][6]

-

Reaction Setup: Dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in ethanol and cool the solution to 0°C.

-

Reaction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution. Allow the mixture to warm to room temperature and then heat to reflux.

-

Work-up: Monitor the reaction by TLC. Upon completion, concentrate the solvent and partition the residue between ethyl acetate and an aqueous base (e.g., 2M KOH) to precipitate tin salts. Filter the mixture and separate the organic layer. Wash, dry, and concentrate the organic phase to obtain the product.

Modern Synthetic Approaches: Palladium- and Copper-Catalyzed Cross-Coupling Reactions

While the classical two-step pathway is robust, modern organic synthesis offers more convergent and potentially more efficient routes to the 3,4-dihydro-2H-1,4-benzoxazine core through transition-metal-catalyzed cross-coupling reactions. These methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, allow for the direct formation of the N-aryl bond in an intramolecular fashion.

Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[7] In the context of 3,4-dihydro-2H-1,4-benzoxazine synthesis, this can be envisioned as an intramolecular cyclization of a suitably functionalized precursor, such as a 2-(2-haloethoxy)aniline derivative.

Conceptual Pathway:

Caption: Intramolecular Buchwald-Hartwig amination approach.

This approach offers the potential for a more direct synthesis of the benzoxazine ring system, potentially avoiding the need for a separate reduction step if the amino group is already present in the starting material.

Intramolecular Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds. Similar to the Buchwald-Hartwig reaction, an intramolecular Ullmann condensation of a 2-(2-haloethoxy)aniline could provide a direct route to the 3,4-dihydro-2H-1,4-benzoxazine core. While traditionally requiring harsh reaction conditions, modern modifications have made this a more viable synthetic tool.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the reduction of the corresponding 6-nitro precursor being the most reliable and widely used method. This guide has provided detailed protocols for this principal pathway, including the synthesis of the necessary starting materials and a comparison of various reduction techniques. The choice of a specific method will depend on the scale of the synthesis, the available equipment, and the presence of other functional groups in the molecule.

Modern catalytic methods, such as the intramolecular Buchwald-Hartwig amination and Ullmann condensation, represent promising avenues for future research and process development. These approaches offer the potential for more convergent and atom-economical syntheses of the 3,4-dihydro-2H-1,4-benzoxazine scaffold and warrant further investigation for their application in the synthesis of this important pharmaceutical intermediate. As the demand for novel therapeutics continues to grow, the development of efficient and sustainable synthetic routes to key building blocks like this compound will remain a critical area of focus for the scientific community.

References

- Hartman, W. W.; Silloway, H. L. 2-Amino-4-nitrophenol. Org. Synth.1945, 25, 5.

-

Nitro Reduction - Iron (Fe) - Common Organic Chemistry. [Link]

- Process for the preparation of 2-amino-4-nitrophenol.

- Process for the preparation of 2-amino-4-nitrophenol.

-

Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

-

Tin(II) Chloride Dihydrate. Common Organic Chemistry. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

- Kotha, S.; Bindra, V.; Kuki, A.

- Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride deep eutectic solvent. RSC Advances2020, 10, 41951-41959.

-

Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]

- 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one.

-

Tin(II) chloride. Wikipedia. [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

- Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy2019, 54, 522-530.

- Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. The Journal of Organic Chemistry2022, 87, 11183-11193.

- 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society2021, 86, 1-36.

- Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry2018, 16, 5413-5420.

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry2013, 9, 247-254.

- Iron Catalyzed Reduction of Nitro Compounds. Journal of Chemistry and Chemical Sciences2018, 8, 904-908.

-

Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Reddit. [Link]

- Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology2014, 4, 1637-1645.

- Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. The Journal of Organic Chemistry2008, 73, 5529-5532.

- Process for the hydrogenation of nitro compounds.

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society2014, 136, 7029-7041.

- Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers2020, 12, 683.

- and Co-Co3O4/NGr@C-catalysed hydrogenation of nitroarenes under mild conditions. Catalysis Science & Technology2016, 6, 6075-6081.

- An Improved Procedure for the Reduction of 2,4-Dinitrobenzaldehyde to 2,4-Diaminobenzaldehyde with Iron and Acetic Acid under Dose-Controlled Conditions. Organic Process Research & Development2015, 19, 1934-1938.

- Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. The Journal of Organic Chemistry2008, 73, 5529-5532.

- 1,3-Dihydroxyphenazine. Org. Synth.2022, 99, 45-59.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-2H-1,4-benzoxazin-6-amine, a significant heterocyclic compound, has garnered attention in medicinal chemistry due to its versatile scaffold and presence in various biologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, and burgeoning applications in drug discovery, offering a critical resource for professionals in the field. The dihydrobenzoxazine core is a privileged structure, and its derivatives have shown promise in a range of therapeutic areas.[1]

Chemical Identity and Structure

CAS Number: 26011-57-4[2]

Molecular Formula: C₈H₁₀N₂O[2]

Molecular Weight: 150.18 g/mol [2]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively documented in publicly available literature, the physicochemical properties of the parent compound, 3,4-dihydro-2H-1,4-benzoxazine, provide a useful reference point.

| Property | Value (for 3,4-dihydro-2H-1,4-benzoxazine) | Source |

| Molecular Formula | C₈H₉NO | [3][4] |

| Molar Mass | 135.16 g/mol | [3][4] |

| Boiling Point | 85°C/0.75mm | [3] |

| Density | 1.095±0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Sparingly soluble (0.26 g/L at 25°C) | [3] |

Synthesis and Purification

The primary and most direct route to this compound involves the reduction of its nitro precursor, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Reduction of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine

The following is a generalized protocol based on common reduction methods for aromatic nitro compounds. The specific conditions may require optimization.

Materials:

-

6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS: 28226-22-4)[5][6]

-

Reducing agent (e.g., Palladium on carbon (Pd/C), Tin(II) chloride (SnCl₂), or Iron powder (Fe))

-

Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

-

Acid (if using Fe, e.g., Hydrochloric acid (HCl))

-

Base for workup (e.g., Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH))

-

Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄))

Procedure:

-

Dissolution: Dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine in a suitable solvent in a round-bottom flask.

-

Addition of Reducing Agent:

-

Catalytic Hydrogenation: Add a catalytic amount of Pd/C to the solution.

-

Chemical Reduction: Add a stoichiometric excess of SnCl₂ or Fe powder. If using Fe, add a catalytic amount of HCl.

-

-

Reaction:

-

Catalytic Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Chemical Reduction: Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

-

Workup:

-

Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Chemical Reduction: Cool the reaction mixture to room temperature. If acidic, neutralize with a suitable base. Extract the product with an organic solvent (e.g., ethyl acetate).

-

-

Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Expected ¹H NMR Signals:

-

Aromatic protons in the range of δ 6.0-7.0 ppm.

-

Protons of the -OCH₂- group of the oxazine ring around δ 4.0-4.5 ppm.

-

Protons of the -NCH₂- group of the oxazine ring around δ 3.0-3.5 ppm.

-

Protons of the -NH₂ group as a broad singlet.

-

A signal for the -NH- proton of the oxazine ring.

Expected ¹³C NMR Signals:

-

Aromatic carbons in the range of δ 100-150 ppm.

-

Carbon of the -OCH₂- group around δ 65 ppm.

-

Carbon of the -NCH₂- group around δ 45 ppm.

Expected Mass Spectrometry:

-

The ESI-HRMS is expected to show a [M+H]⁺ peak corresponding to the molecular formula C₈H₁₁N₂O⁺.

Applications in Drug Discovery

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Serotonin Receptor Antagonism

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have been designed and synthesized as potent antagonists for serotonin receptors, particularly the 5-HT₃ and 5-HT₆ subtypes.[9] These receptors are implicated in the pathophysiology of various central nervous system disorders.

-

5-HT₆ Receptor Antagonists: Compounds with subnanomolar affinities for the 5-HT₆ receptor have been developed, showing potential for the treatment of cognitive disorders and Alzheimer's disease.[1]

-

5-HT₃ Receptor Antagonists: A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have demonstrated potent and long-acting 5-HT₃ receptor antagonistic activity, which is relevant for the management of chemotherapy-induced nausea and vomiting.[9]

Anti-inflammatory and Neuroprotective Potential

Recent studies have explored the modification of the 2H-1,4-benzoxazin-3(4H)-one scaffold, a close analog, with 1,2,3-triazole moieties to investigate their anti-inflammatory activity in neuronal cells.[10] This line of research suggests the potential of benzoxazine derivatives in developing treatments for neurodegenerative diseases with an inflammatory component.[10]

Other Potential Therapeutic Areas

The benzoxazine core has been associated with a broad spectrum of biological activities, including:

Conclusion

This compound is a valuable building block in the synthesis of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with its scaffold make it a compound of significant interest for further research and development in the pharmaceutical industry. The exploration of its derivatives is likely to yield new drug candidates for a variety of diseases, particularly those affecting the central nervous system.

References

-

3,4-dihydro-2H-1,4-benzoxazine - ChemBK. (2024-04-09). Retrieved from [Link]

- Kotha, S., Bindra, V., & Kuki, A. (1994).

-

Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). Retrieved from [Link]

-

3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem. (n.d.). Retrieved from [Link]

-

1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications - Semantic Scholar. (n.d.). Retrieved from [Link]

-

(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (n.d.). Retrieved from [Link]

-

Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. (2020-03-20). Retrieved from [Link]

-

Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. (n.d.). Retrieved from [Link]

-

6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one - PubChem. (n.d.). Retrieved from [Link]

-

activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed. (n.d.). Retrieved from [Link]

-

Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. (2022-03-15). Retrieved from [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

3,4-dihydro-6-methyl-3-oxo-2H-1,4-benzoxazine-2-acetic acid, methyl ester - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

NMR Spectra of Products - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[1][7]benzoxazines. (n.d.). Retrieved from [Link]

-

(3,4-Dihydro-2H-benzo[b][1][7]oxazin-6-yl)methanamine | C9H12N2O - PubChem. (n.d.). Retrieved from [Link]

-

N-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine | C9H12N2O | CID 53427200 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. 3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol | 26021-57-8 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine, 97% | Fisher Scientific [fishersci.ca]

- 6. 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 3,4-dihydro-2H-1,4-benzoxazin-6-ol synthesis - chemicalbook [chemicalbook.com]

- 8. 3,4-dihydro-2H-1,4-benzoxazin-6-ol | 26021-57-8 [chemicalbook.com]

- 9. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]

- 12. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 3,4-Dihydro-2H-1,4-Benzoxazin-6-amine and Its Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 3,4-dihydro-2H-1,4-benzoxazine core is a compelling scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent structural features and the amenability to substitution at various positions have led to the discovery of a diverse array of biological activities. This in-depth technical guide focuses on the biological landscape of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine and its closely related analogues. While direct and extensive research on the 6-amino parent compound remains nascent, a wealth of data on its derivatives provides a strong foundation for understanding its potential pharmacological profile. This guide will synthesize the existing knowledge, delving into the nuances of its antimicrobial, anticancer, and neuroprotective activities, and provide practical, field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental designs, present self-validating protocols, and ground our discussion in authoritative references to empower your research and development endeavors.

The 3,4-Dihydro-2H-1,4-Benzoxazine Nucleus: A Structural Overview

The 3,4-dihydro-2H-1,4-benzoxazine ring system is a bicyclic heterocycle composed of a benzene ring fused to a 1,4-oxazine ring. The "dihydro" designation indicates the saturation of two carbon atoms in the oxazine ring. The numbering of the atoms in the ring system is crucial for understanding the structure-activity relationships of its derivatives. The placement of the amino group at the 6-position of this scaffold is of particular interest, as the introduction of nitrogen-containing functional groups can significantly influence the molecule's physicochemical properties and biological interactions.

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors. One common approach involves the reduction of a corresponding nitro-substituted benzoxazine. For instance, 6-nitro-3,4-dihydro-2H-1,4-benzoxazine can be reduced to the desired 6-amino derivative. The versatility of synthetic strategies allows for the introduction of a wide range of substituents on both the aromatic and heterocyclic rings, enabling the fine-tuning of biological activity.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The incorporation of an amino group, among other functional groups, can disrupt microbial processes, leading to enhanced antimicrobial action.

Mechanism of Antimicrobial Action

The precise mechanisms by which benzoxazine derivatives exert their antimicrobial effects are multifaceted and can vary depending on the specific substitutions. However, several key modes of action have been proposed:

-

Disruption of Microbial Membranes: The lipophilic nature of the benzoxazine core can facilitate its interaction with and disruption of the microbial cell membrane, leading to leakage of intracellular components and cell death.

-

Inhibition of Essential Enzymes: Certain derivatives have been shown to inhibit key microbial enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. Molecular docking studies have revealed strong binding affinities of some benzoxazine derivatives to the active site of E. coli DNA gyrase.

-

Interference with Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some benzoxazine derivatives have been shown to inhibit biofilm formation, rendering the microbes more susceptible to conventional antibiotics.

Spectrum of Activity

Studies have demonstrated the efficacy of 1,4-benzoxazine derivatives against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus and Escherichia coli.[1] Furthermore, antifungal activity against various fungal species has also been reported. The presence of specific substituents, such as nitro and trifluoromethyl groups, has been shown to enhance the antimicrobial potency of these compounds.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental parameter used to quantify the in vitro antimicrobial activity of a compound. The following is a standardized broth microdilution protocol.

Objective: To determine the lowest concentration of a 3,4-dihydro-2H-1,4-benzoxazine derivative that visibly inhibits the growth of a specific microorganism.

Materials:

-

Test compound (3,4-dihydro-2H-1,4-benzoxazine derivative)

-

Bacterial or fungal strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer (optional, for quantitative measurement)

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

Procedure:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the appropriate broth directly in the 96-well plate. This will create a range of concentrations to be tested.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This is typically achieved by suspending a few colonies in sterile saline and adjusting the turbidity.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, including the positive and negative control wells.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Causality and Self-Validation: This protocol includes positive and negative controls to ensure the validity of the results. The positive control confirms the susceptibility of the microorganism to a known antimicrobial agent, while the negative control ensures the sterility of the broth. The use of a standardized inoculum is critical for reproducibility.

Anticancer Activity: Targeting Key Oncogenic Pathways

The 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this core have demonstrated cytotoxic activity against various cancer cell lines, acting through diverse mechanisms of action.

Mechanisms of Anticancer Action

The anticancer properties of benzoxazine derivatives are attributed to their ability to interfere with critical cellular processes that are often dysregulated in cancer:

-

Induction of Apoptosis: Many benzoxazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of cancer cells.

-

Targeting Oncogenic Signaling Pathways: Some derivatives have been found to inhibit key signaling pathways that are crucial for cancer cell growth and survival. For example, certain benzoxazinone derivatives have been shown to target the c-Myc G-quadruplex structure, leading to the downregulation of the c-Myc oncogene.[3]

-

Kinase Inhibition: The benzodiazine class of heterocycles, which shares structural similarities with benzoxazines, has been extensively studied for its kinase inhibitory activity.[4] It is plausible that certain benzoxazine derivatives also exert their anticancer effects through the inhibition of specific kinases involved in cancer progression.

In Vivo Efficacy

In vivo studies using animal models have provided further evidence for the anticancer potential of benzoxazine derivatives. For instance, benzoxazine and aminomethyl compounds derived from eugenol have demonstrated the ability to reduce cancer incidence and tumor weight in a mouse fibrosarcoma model.[5]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Objective: To determine the concentration of a 3,4-dihydro-2H-1,4-benzoxazine derivative that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Test compound

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound prepared by serial dilution in complete medium. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value can then be determined by plotting a dose-response curve.

Workflow Diagram: MTT Cell Viability Assay

Caption: Workflow for determining the IC50 of a test compound using the MTT assay.

Neuroprotective Activity: A Shield Against Neuronal Damage

A growing body of evidence suggests that 3,4-dihydro-2H-1,4-benzoxazine derivatives possess significant neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases.

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are thought to be mediated by several mechanisms:

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in many neurodegenerative disorders. Benzoxazine derivatives, particularly those with amino substituents, can act as potent antioxidants, scavenging reactive oxygen species (ROS) and protecting neurons from oxidative damage. A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and shown to inhibit oxidative stress-mediated neuronal degeneration.[6]

-

Anti-inflammatory Effects: Neuroinflammation plays a critical role in the pathogenesis of neurodegenerative diseases. Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells, indicating their anti-inflammatory potential.[7]

-

Modulation of Neurotransmitter Systems: Some benzoxazine derivatives have been found to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, suggesting a potential role in modulating neuronal signaling and function.

Structure-Activity Relationship Insights

Structure-activity relationship studies have provided valuable insights into the key structural features required for neuroprotective activity. For instance, in a series of 2-alkylamino-1,4-benzoxazine derivatives, the 3,3-diphenyl-substituted compound was identified as a potent neuroprotective agent with low intrinsic cytotoxicity.[8] Furthermore, in a study of 8-amino-1,4-benzoxazine derivatives, 3-alkyl substituents were found to be essential for efficient neuroprotective activity, with the 8-benzylamino substituted compounds being the most promising.[6]

Experimental Protocol: In Vitro Oxidative Stress-Induced Neuronal Cell Death Assay

This protocol describes an in vitro assay to evaluate the neuroprotective effects of a compound against oxidative stress-induced cell death in a neuronal cell line.

Objective: To assess the ability of a 3,4-dihydro-2H-1,4-benzoxazine derivative to protect neuronal cells from death induced by an oxidative agent (e.g., hydrogen peroxide or glutamate).

Materials:

-

Test compound

-

Neuronal cell line (e.g., SH-SY5Y or PC12)

-

Complete cell culture medium

-

Oxidative stress-inducing agent (e.g., H2O2)

-

Cell viability assay kit (e.g., LDH cytotoxicity assay or Calcein-AM/Propidium Iodide staining)

-

Fluorescence microscope (for staining methods)

Procedure:

-

Cell Culture: Culture the neuronal cells in appropriate flasks and differentiate them into a neuronal phenotype if necessary (e.g., using retinoic acid for SH-SY5Y cells).

-

Cell Seeding: Seed the differentiated neuronal cells into 96-well plates.

-

Pre-treatment with Compound: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., H2O2 at a pre-determined toxic concentration) to the wells, except for the untreated control wells.

-

Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using a suitable assay.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

Live/Dead Staining: Use Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) and visualize under a fluorescence microscope.

-

-

Data Analysis: Quantify the percentage of neuroprotection conferred by the compound at each concentration compared to the cells treated with the oxidative agent alone.

Signaling Pathway: Neuroprotection via Antioxidant and Anti-inflammatory Mechanisms

Caption: Proposed neuroprotective mechanisms of this compound derivatives.

Future Directions and Concluding Remarks

The 3,4-dihydro-2H-1,4-benzoxazine scaffold, particularly with a 6-amino substitution, represents a promising starting point for the development of novel therapeutics. The diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, highlight the versatility of this chemical entity. Future research should focus on several key areas:

-

Comprehensive SAR Studies: A systematic investigation of the structure-activity relationships, particularly concerning the nature and position of the amino group and other substituents, is crucial for optimizing the potency and selectivity of these compounds.

-

Mechanism of Action Elucidation: Further studies are needed to fully elucidate the molecular mechanisms underlying the observed biological activities. This will involve identifying specific molecular targets and signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their progression into preclinical and clinical development.

-

Exploration of Other Therapeutic Areas: Given the broad range of biological activities, the potential of 3,4-dihydro-2H-1,4-benzoxazine derivatives in other therapeutic areas, such as cardiovascular and metabolic diseases, should be explored.

References

- Yuan, L., et al. (2021). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI.

- Siswanto, et al. (2022).

- Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.

- Krátký, M., et al. (2010). A note to the biological activity of benzoxazine derivatives containing the thioxo group. European Journal of Medicinal Chemistry.

- Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry.

- Google Patents. (Year). Process for producing 6-amino-7-fluoro-2H-1,4-benzoxazin-3 (4H) -one.

- Hassan, A. S., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Shinde, M. V., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.

- Li, J., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central.

- Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research.

- Shukla, D. K., et al. (Year). Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines/6-bromo-3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. Rasayan Journal of Chemistry.

- Ananthula, S., et al. (2022). Characteristic 1,4‐benzoxazepine compounds with anticancer activity.

- Guzow-Krzemińska, B., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)

- Al-Amiery, A. A., et al. (2022).

- Gillaizeau, I., et al. (2015).

- Shinde, M. V., et al. (Year). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.

- ResearchGate. (Year).

- Pattarawarapan, M., et al. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Organic Chemistry Portal.

- Advanced ChemBlocks. (n.d.). 6-amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one.

- Semantic Scholar. (n.d.).

- ResearchGate. (2025).

- Sigma-Aldrich. (n.d.). 6-Amino-2H-1,4-benzoxazin-3(4H)-one 97%.

- Blattes, E., et al. (2005). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of Medicinal Chemistry.

- Poprac, P., et al. (2017). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.

- Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.

- ResearchGate. (n.d.). SCHEME 8 Preparation of amino-functional benzoxazine monomers using...

- El-Sayed, N. F., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Publishing.

- ResearchGate. (n.d.).

- Iurciuc, C.-E., et al. (2019). Antioxidant Therapies for Neuroprotection—A Review. PMC - PubMed Central.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dihydro-2H-1,4-benzoxazin-6-amine Derivatives and Analogs

Abstract

The 3,4-dihydro-2H-1,4-benzoxazine ring system represents a "privileged scaffold" in medicinal chemistry, conferring a wide range of pharmacological activities to its derivatives.[1][2] This guide provides an in-depth technical overview of a specific, highly promising subclass: 3,4-dihydro-2H-1,4-benzoxazin-6-amine and its analogs. We will explore the core chemical features, strategic synthetic pathways, key biological activities, and the underlying mechanisms of action that make these compounds compelling candidates for drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into this versatile class of molecules.

Introduction: The 1,4-Benzoxazine Core - A Versatile Scaffold

The fusion of a benzene ring with a 1,4-oxazine ring creates the benzoxazine heterocyclic motif, a structure that provides an excellent foundation for developing biologically active compounds.[3] This scaffold's chemical stability and the specific spatial arrangement of its heteroatoms facilitate targeted interactions with a variety of biological macromolecules.[3] The 3,4-dihydro-2H-1,4-benzoxazine core, in particular, has been the subject of intensive study, with derivatives exhibiting a remarkable spectrum of activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5]

The introduction of an amine group at the 6-position of this scaffold is a key structural modification. This functional group can significantly influence the molecule's physicochemical properties, such as its basicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic profile and target engagement. This guide will focus specifically on the synthesis, properties, and applications of these 6-amino derivatives and their close analogs.

Synthetic Strategies for the 6-Amino-3,4-dihydro-2H-1,4-benzoxazine Core

The construction of the this compound core is a multi-step process that requires careful strategic planning. A common and effective approach involves the synthesis of a 6-nitro precursor, followed by a reduction to the desired 6-amino compound. This strategy allows for the introduction of the key amine functionality late in the synthetic sequence.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: first, the formation of the benzoxazine ring with a nitro group at the 6-position, and second, the selective reduction of the nitro group.

Caption: General workflow for the synthesis of the 6-amino-3,4-dihydro-2H-1,4-benzoxazine core.

Experimental Protocol: Synthesis of this compound

This protocol details a representative synthesis starting from a commercially available precursor.

Step 1: Synthesis of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine

-

Rationale: This step establishes the core benzoxazine ring system with the nitro group correctly positioned for subsequent reduction. The choice of 1,2-dibromoethane provides the two-carbon linker required for the oxazine ring.

-

Procedure:

-

To a solution of 2-amino-5-nitrophenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq).

-

Reflux the reaction mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.

-

Step 2: Reduction of 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine to this compound [6]

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, often proceeding with high yield and minimal side products.

-

Procedure:

-

Dissolve 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound, which can be further purified by recrystallization or chromatography if necessary.

-

Key Analogs and Derivatives

Once the 6-amino core is synthesized, it serves as a versatile intermediate for the creation of a diverse library of analogs. The primary amine at the 6-position and the secondary amine within the oxazine ring are both amenable to further derivatization.

-

N-Alkylation/Arylation at the 6-Amino Group: The 6-amino group can be functionalized through reactions such as reductive amination, acylation, or sulfonylation to introduce a wide variety of substituents.

-

N-Alkylation/Arylation at the 4-Position: The secondary amine in the oxazine ring can be alkylated or arylated to introduce further structural diversity.[3]

-

Substitution on the Oxazine Ring: Modifications at the 2- and 3-positions of the oxazine ring can also be achieved through various synthetic routes, influencing the conformation and biological activity of the molecule.

Biological Activities and Mechanisms of Action

Derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have demonstrated a wide array of biological activities. The presence of the 6-amino group can enhance or modulate these activities.

Neuroprotective Effects

Several 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents. Their mechanism of action is often multifaceted, involving the inhibition of key intracellular signaling kinases.

-

Mechanism of Action: A prominent neuroprotective mechanism involves the inhibition of Glycogen Synthase Kinase 3 (GSK-3) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[4] Both GSK-3 and p38 MAPK are implicated in neuronal apoptosis and inflammatory pathways in neurodegenerative diseases.[4][7] By inhibiting these kinases, 6-amino-1,4-benzoxazine derivatives can disrupt these pathological cascades. p38 MAPK can inactivate GSK3β through direct phosphorylation at its C-terminus, providing an alternative regulatory pathway to the well-known Akt-mediated phosphorylation.[8][9]

Caption: Proposed neuroprotective mechanism via inhibition of p38 MAPK and GSK-3β signaling.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Benzoxazine derivatives have shown promise as anti-inflammatory agents.

-

Mechanism of Action: One of the primary anti-inflammatory mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][5] Additionally, some derivatives can activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[10] Activation of this pathway leads to a reduction in reactive oxygen species (ROS) and alleviates inflammation.[10]

Antimicrobial Properties

The emergence of antibiotic resistance has created an urgent need for new antimicrobial agents. The benzoxazine scaffold is a promising starting point for the development of novel antibacterial and antifungal drugs.

-

Mechanism of Action: The antimicrobial activity of benzoxazine derivatives can be attributed to several mechanisms. One proposed mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication.[11] By interfering with this enzyme, these compounds can halt bacterial proliferation. Another mechanism involves electrostatic interactions with the bacterial cell membrane, leading to disruption of membrane integrity and cell death.[2] The presence of amine and phenolic groups, which can be generated by the ring-opening of the oxazine structure, is believed to contribute to this effect.[2][12]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for rational drug design. While specific quantitative SAR data for a broad range of 6-amino derivatives is still emerging, general trends can be extrapolated from studies on the broader 1,4-benzoxazine class.

| Substitution Position | General Observation | Potential Impact |

| 6-Position (Amine) | Provides a key point for hydrogen bonding and can be derivatized to modulate polarity and target interactions. | Influences solubility, cell permeability, and binding affinity. |

| Benzene Ring | The presence and position of electron-donating or -withdrawing groups can significantly alter activity.[13] | Modulates the electronic properties of the aromatic system, affecting target binding. |

| 4-Position (N-H) | Substitution at this position can influence the overall shape and lipophilicity of the molecule. | Affects pharmacokinetics and can introduce additional points of interaction with the target. |

| 2- and 3-Positions | Substitution on the oxazine ring can impact the molecule's conformation and metabolic stability. | Can be used to fine-tune the three-dimensional shape for optimal target fit. |

Table 1: General Structure-Activity Relationship Trends for 1,4-Benzoxazine Derivatives.

For example, in a series of benzoxazinone derivatives, it was found that substitution on the benzene ring generally reduced inhibitory potential against α-chymotrypsin, while specific halogen substitutions on a phenyl substituent increased potency.[13] For antimicrobial sulfonamide derivatives, fluoro substitution on an aromatic ring attached to the core enhanced activity.[14] These findings underscore the importance of systematic modification and testing to optimize the biological activity of the 6-amino-3,4-dihydro-2H-1,4-benzoxazine scaffold.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized this compound derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. Key characteristic signals in ¹H NMR include those for the aromatic protons, the diastereotopic protons of the -O-CH₂- and -N-CH₂- groups in the oxazine ring, and the protons of the 6-amino group and any derivatives.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the N-H stretches of the amine and amide groups, C-O stretches of the ether linkage, and aromatic C-H and C=C vibrations.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the synthesized compounds and for purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

-

HPLC-MS Protocol for Purity Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient might run from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: 35-40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for these basic compounds.

-

Detection: Full scan mode to identify the molecular ion ([M+H]⁺) and tandem MS (MS/MS) for structural confirmation.

-

-

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising core for the development of novel therapeutic agents. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive area for further research. Future work should focus on the synthesis and screening of large, diverse libraries of 6-amino analogs to build a more comprehensive understanding of their structure-activity relationships. In-depth mechanistic studies will be crucial to fully elucidate their modes of action and to identify the most promising candidates for preclinical and clinical development. The continued exploration of this privileged scaffold holds significant potential for addressing unmet needs in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases.

References

-

Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373659. [Link]

-

Patel, H., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Drug Delivery and Therapeutics, 14(3), 134-143. [Link]

-

Al-Majid, A. M., et al. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. Polymers, 16(11), 1493. [Link]

-

Kotha, S., Bindra, V., & Kuki, A. (1994). Synthesis and reactions of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Heterocycles, 38(1), 27-31. [Link]

-

Plattner, J. J., et al. (2010). When Good Kinases Go Rogue: GSK3, p38 MAPK and CDKs as Therapeutic Targets for Alzheimer's and Huntington's Disease. Current pharmaceutical design, 16(25), 2784–2797. [Link]

-

Mathavan, A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Health Risks. [Link]

-

Mavroeidi, K., et al. (2024). Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. Molecules, 29(22), 5109. [Link]

-

Pham, H. N., et al. (2017). Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. ResearchGate. [Link]

-

Mal, A., et al. (2018). An Efficient Synthesis of 3,4-Dihydro-1,4-benzoxazine Derivatives via Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines with 2-Halophenols Followed by Cu(I)-Catalyzed Intramolecular C–N Cyclization in a Stepwise Fashion. The Journal of Organic Chemistry, 83(15), 7907–7918. [Link]

-

Naveen Kumar, G., et al. (2014). Synthesis, Characterization, Pharmacological Evaluation and Molecular Docking Studies of Novel Benzoxazine Derivatives for the Treatment of Inflammation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3786. [Link]

-

Wang, Y., et al. (2022). Construction of novel benzoxazine-linked covalent organic framework with antimicrobial activity via postsynthetic cyclization. ResearchGate. [Link]

-

Kumar, R., et al. (2015). Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(6), 1349–1352. [Link]

-

Shay, J., et al. (2012). Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration. International Journal of Alzheimer's Disease, 2012, 680479. [Link]

-

Naveen Kumar, G., et al. (2014). Synthesis, characterization, pharmacological evaluation and molecular docking studies of novel benzoxazine derivatives for the treatment of inflammation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3786-3793. [Link]

-

Mateos, A., et al. (2022). Identification of p38 MAPK inhibition as a neuroprotective strategy for combinatorial SMA therapy. EMBO Molecular Medicine, 14(12), e16301. [Link]

-

Ghavami, R., & Karimi-Jashni, A. (2013). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 159–166. [Link]

-

Matralis, A. N., et al. (2020). Balancing Antioxidant, Hypolipidemic and Anti-inflammatory Activity in a Single Agent: The Example of 2-Hydroxy-2-Substituted Morpholine, 1,4-Benzoxazine and 1,4-Benzothiazine Derivatives as a Rational Therapeutic Approach against Atherosclerosis. Antioxidants, 9(10), 932. [Link]

-

Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 71, 146–154. [Link]

-

Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure, 1308, 138802. [Link]

-

Semenova, A. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC-MS/MS. Theory and practice of meat processing, 6(3), 209-216. [Link]

-

Li, X., et al. (2011). Synthesis of 2H-benzo[b][6][12]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & medicinal chemistry letters, 21(21), 6554–6558. [Link]

-

Bashir, M. A., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. CONICET Digital. [Link]

-

Thornton, T. M., et al. (2008). Phosphorylation by p38 MAPK as an alternative pathway for GSK3β inactivation. Science, 320(5876), 667–670. [Link]

-

Thornton, T. M., et al. (2008). Phosphorylation by p38 MAPK as an Alternative Pathway for GSK3 Inactivation. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). A procedure for the synthesis of an organic compound. Retrieved from [Link]

-

Yang, Y. L., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 707. [Link]

-

Li, C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 373(Pt B), 131502. [Link]

-

Kumar, D., et al. (2021). Tyrosine-Derived Novel Benzoxazine Active in a Rat Syngenic Mammary Tumor Model of Breast Cancer. Journal of Medicinal Chemistry, 64(22), 16733–16755. [Link]

-

MySkinRecipes. (n.d.). 6-Amino-4-ethyl-2H-benzo[b][6][12]oxazin-3(4H)-one. Retrieved from [Link]

-

Semenova, A. A., et al. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]

-

Pharmaguideline. (n.d.). SOP for HPLC Analysis and Documentation. Retrieved from [Link]

-

Jia, X., et al. (2021). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry, 45(31), 14115-14119. [Link]

-

University of Kentucky. (2014). HPLC STANDARD OPERATING PROCEDURE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Benzoxazine derivatives. Retrieved from [Link]

-

Reddy, P., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(11), 3122. [Link]

-

Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-248. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. When Good Kinases Go Rogue: GSK3, p38 MAPK and CDKs as Therapeutic Targets for Alzheimer’s and Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijfans.org [ijfans.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Identification of p38 MAPK inhibition as a neuroprotective strategy for combinatorial SMA therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation by p38 MAPK as an Alternative Pathway for GSK3β Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. daneshyari.com [daneshyari.com]

spectroscopic data (NMR, IR, MS) of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dihydro-2H-1,4-benzoxazin-6-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 26011-57-4), a key intermediate in medicinal chemistry and drug development.[1] The structural elucidation of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various synthetic and biological contexts. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Molecular Structure and Properties

This compound possesses a benzoxazine core, which is a privileged scaffold in many biologically active compounds.[2][3] Its molecular formula is C₈H₁₀N₂O, with a corresponding molecular weight of 150.18 g/mol .[1] The structure combines an aromatic amine with a dihydro-oxazine ring, presenting distinct spectroscopic features that will be explored in detail.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of the title compound, with interpretation based on analogous structures and chemical principles.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.45 | d | 1H | Ar-H (H-8) |

| ~6.10 | dd | 1H | Ar-H (H-7) |

| ~5.95 | d | 1H | Ar-H (H-5) |

| ~5.50 | s | 1H | N-H (amine) |

| ~4.50 | s (br) | 2H | N-H (oxazine) |

| ~4.10 | t | 2H | O-CH₂ (H-2) |

| ~3.25 | t | 2H | N-CH₂ (H-3) |

Interpretation:

-

Aromatic Region (δ 5.9-6.5 ppm): The three aromatic protons exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The electron-donating amine and ether functionalities shield these protons, shifting them upfield compared to benzene (δ 7.34 ppm). The proton at H-8, ortho to the oxygen, is expected to be the most downfield of the aromatic signals.

-

Amine Protons (δ ~4.50 and ~5.50 ppm): The primary amine protons (-NH₂) are expected to appear as a broad singlet around δ 4.50 ppm. The secondary amine proton in the oxazine ring (-NH-) will also be a broad singlet, likely further downfield around δ 5.50 ppm. These signals are typically broad due to quadrupole effects of the nitrogen and may exchange with D₂O.

-

Aliphatic Region (δ 3.2-4.1 ppm): The two methylene groups of the oxazine ring appear as triplets due to coupling with each other. The methylene group adjacent to the oxygen (H-2) is more deshielded and appears further downfield (~4.10 ppm) compared to the methylene group adjacent to the nitrogen (H-3, ~3.25 ppm). This is consistent with data from similar benzoxazine structures.[4]

Experimental Protocol: ¹H NMR Spectroscopy

Figure 2: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C-6 |

| ~138.0 | C-4a |

| ~132.0 | C-8a |

| ~117.0 | C-8 |

| ~105.0 | C-7 |

| ~102.0 | C-5 |

| ~64.0 | C-2 |

| ~44.0 | C-3 |

Interpretation:

-

Aromatic Carbons (δ 102-142 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the amine group (C-6) is significantly shielded and appears at the most downfield position (~142.0 ppm). The quaternary carbons (C-4a and C-8a) are also downfield. The protonated aromatic carbons (C-5, C-7, C-8) are more upfield.

-

Aliphatic Carbons (δ 44-64 ppm): The two aliphatic carbons of the oxazine ring are clearly distinguished. The carbon bonded to oxygen (C-2) is more deshielded (~64.0 ppm) than the carbon bonded to nitrogen (C-3, ~44.0 ppm), consistent with the electronegativity of the heteroatoms.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the key difference being the use of proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, sharp | N-H stretch (primary amine) |

| 3350-3250 | Medium, broad | N-H stretch (secondary amine) |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Strong | N-H bend (amine) / C=C stretch (aromatic) |

| 1520-1480 | Strong | C=C stretch (aromatic) |

| 1280-1200 | Strong | C-N stretch (aromatic amine) |

| 1250-1180 | Strong | Asymmetric C-O-C stretch (ether) |

| 1100-1000 | Medium | Symmetric C-O-C stretch (ether) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation:

The IR spectrum is expected to be dominated by the characteristic stretches of the N-H bonds of the primary and secondary amines in the high-frequency region. The presence of both aromatic and aliphatic C-H stretches will also be evident. The "fingerprint region" (below 1500 cm⁻¹) will contain strong absorptions corresponding to the aromatic C=C stretching, C-N stretching, and the characteristic asymmetric and symmetric C-O-C stretching of the ether linkage in the oxazine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-